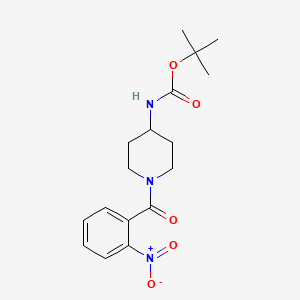

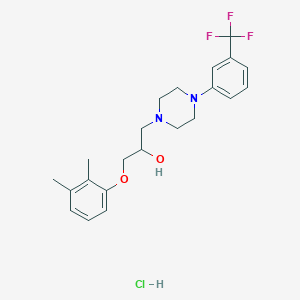

![molecular formula C21H23FN2O2S2 B2707667 N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 946328-40-1](/img/structure/B2707667.png)

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a functional group that is commonly found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with one sulfur atom and one nitrogen atom. Thiazoles are found in many important drugs and are known for their diverse biological activities .Scientific Research Applications

Anti-inflammatory and Analgesic Applications

A study by Küçükgüzel et al. (2013) synthesized derivatives related to the compound , evaluating their anti-inflammatory and analgesic activities. Their findings suggested that certain compounds exhibited significant anti-inflammatory and analgesic effects without causing notable tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, a well-known anti-inflammatory drug. This suggests potential therapeutic applications for inflammatory and pain conditions (Ş. Küçükgüzel et al., 2013).

Anticancer Activity

Multiple studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which showed moderate to excellent anticancer activity against various cancer cell lines, indicating their promise as novel anticancer agents (B. Ravinaik et al., 2021).

Antioxidant Properties

The antioxidant capabilities of similar compounds have been studied, with certain derivatives showing promise in this area. The ability to mitigate oxidative stress suggests potential applications in diseases where oxidative damage is a contributing factor.

Anti-HCV Activity

Compounds with the thiazol and sulfonamide moiety have been evaluated for their potential anti-HCV properties, particularly against the NS5B RNA-dependent RNA polymerase, a key enzyme in the hepatitis C virus replication cycle. This indicates a possible role in developing new therapeutic agents for hepatitis C (Ş. Küçükgüzel et al., 2013).

Selective COX-2 Inhibition

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has shown that the introduction of a fluorine atom can significantly increase COX-2 inhibition selectivity, which is crucial for developing safer anti-inflammatory drugs that avoid gastrointestinal side effects associated with non-selective COX inhibition. This research suggests the potential of fluorinated sulfonamide derivatives in creating more targeted and safer anti-inflammatory therapies (Hiromasa Hashimoto et al., 2002).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O2S2/c1-13-10-14(2)20(15(3)11-13)28(25,26)23-9-8-19-16(4)24-21(27-19)17-6-5-7-18(22)12-17/h5-7,10-12,23H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBDVQIGDKKGRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

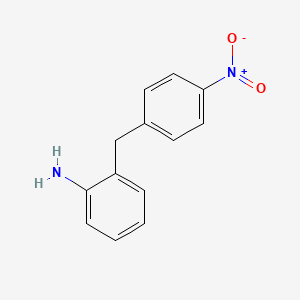

![2,6-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2707584.png)

![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B2707586.png)

![1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2707591.png)

![ethyl (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2707594.png)

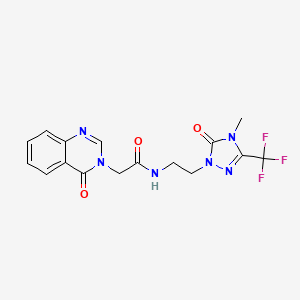

![ethyl 2-(2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2707601.png)

![4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2707606.png)

![1',2'-Dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/no-structure.png)